molecular formula C21H24O5 B591364 (-)-Holostyligone CAS No. 887501-28-2

(-)-Holostyligone

Cat. No.: B591364
CAS No.: 887501-28-2
M. Wt: 356.418
InChI Key: LBJCQKYBKIAWHJ-XAAFQQQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Holostyligone is a natural product found in Aristolochia holostylis, Schisandra arisanensis, and Holostylis reniformis with data available.

Scientific Research Applications

Holos: A Collaborative Environment

Holos is a collaborative environment enabling researchers to conduct experiments based on similarity assessments between stimuli, including concepts, images, sounds, and videos. This platform could be used for experiments related to (-)-Holostyligone by assessing its perceived characteristics among different stimuli (Lê, Brard, & Lê, 2017).

Heme Oxygenase-1/Cabon Monoxide Research

Although not directly related to this compound, the research on Heme Oxygenase-1 (HO-1) highlights the metabolic function and potential therapeutic applications of certain biological pathways and compounds. Such research methodologies and approaches could be pertinent to studying this compound's potential therapeutic applications (Ryter & Choi, 2009).

Ethnobotanical Studies

Ethnobotanical studies, like the one conducted on Hainan Island, China, offer insights into the traditional medicinal use of plants. Such studies might provide a framework for investigating the traditional applications of this compound (Li & Xing, 2016).

Collaborative Scientific Research

A study on collaborative scientific research discusses the benefits of horizontally distributed research, which could apply to the study of this compound by encouraging collaborative efforts across various scientific fields (Uhlmann et al., 2019).

Properties

IUPAC Name

(2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCQKYBKIAWHJ-XAAFQQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (-)-holostyligone produced through microbial transformation?

A1: The research by Nati et al. [] demonstrates that this compound (3) can be produced through the microbial transformation of (-)-8'-epi-aristoligone (1) using the fungus Cunninghamella echinulata ATCC 10028B. This suggests that specific fungal enzymes can catalyze the structural modification of (-)-8'-epi-aristoligone, leading to the formation of this compound.

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